Cas no 89536-85-6 ((R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid)

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a chiral N-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which offers stability under acidic conditions while being readily cleaved under mild acidic deprotection. The methyl-substituted amino group enhances steric hindrance, improving selectivity in coupling reactions. The isopropyl side chain contributes to increased lipophilicity, making it valuable in modifying peptide properties. This compound is particularly useful in asymmetric synthesis due to its high enantiomeric purity, ensuring consistent performance in stereospecific applications. Its well-defined structure and reliable reactivity make it a preferred intermediate in medicinal chemistry and drug development.
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid structure
89536-85-6 structure
Product Name:(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
CAS No:89536-85-6
MF:C11H21NO4
MW:231.28874373436
MDL:MFCD00076996
CID:720439
PubChem ID:7018800
Update Time:2025-05-19

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
    • Boc-D-MeVal-OH
    • Boc-D-N-Me-Val-OH
    • Boc-Nalpha-methyl-D-valine
    • Boc-N-Me-D-Val-OH
    • BOC-NΑ-METHYL-D-VALINE
    • D-Valine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
    • (R)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-valine (ACI)
    • Boc-N-Alpha-Methyl-D-valine
    • (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid
    • DTXSID20427033
    • XPUAXAVJMJDPDH-MRVPVSSYSA-N
    • HY-W022593
    • AKOS015836737
    • (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Boc-N-Me-D-Val-OH
    • Boc-N-methyl-D-Valine
    • MFCD00076996
    • SCHEMBL2160514
    • N-(tert-butoxycarbonyl)-N-methyl-D-valine
    • CS-0041825
    • 89536-85-6
    • F11530
    • PD197068
    • AC-19306
    • (R)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid
    • AS-19325
    • N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-valine
    • MDL: MFCD00076996
    • Inchi: 1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1
    • InChI Key: XPUAXAVJMJDPDH-MRVPVSSYSA-N
    • SMILES: [C@H](C(=O)O)(C(C)C)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 231.14700
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.069
  • Melting Point: 54-57°C
  • Boiling Point: 322 ºC
  • Flash Point: 140 ºC
  • PSA: 66.84000
  • LogP: 1.96250
  • Specific Rotation: +99 to +103° (c=1 in EtOH)
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Security Information

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C → rt; 36 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
Reference
Solution-phase synthesis and biological evaluation of triostin A and its analogues
Hattori, Kozo; Koike, Kota; Okuda, Kensuke; Hirayama, Tasuku; Ebihara, Masahiro; et al, Organic & Biomolecular Chemistry, 2016, 14(6), 2090-2111

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Ethyl acetate ,  Water ;  rt
Reference
Total Synthesis, Absolute Configuration, and Biological Activity of Xyloallenoide A
Wang, San-Yong; Xu, Zhong-Liang; Wang, Hui; Li, Chun-Rong; Fu, Li-Wu; et al, Helvetica Chimica Acta, 2012, 95(6), 973-982

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Reference
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; Bielitza, Max; Koos, Peter; Ley, Steven V., Tetrahedron Letters, 2012, 53(32), 4077-4079

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 24 h, rt
1.2 Reagents: Ethyl acetate ,  Water
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
Reference
Total synthesis and biological activity of dolastatin 16
Casalme, Loida O.; Yamauchi, Arisa; Sato, Akinori; Petitbois, Julie G.; Nogata, Yasuyuki; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1140-1150

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  rt
Reference
Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide
King, Amber M.; De Ryck, Marc; Kaminski, Rafal; Valade, Anne; Stables, James P.; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6432-6442

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
1.2 Solvents: Tetrahydrofuran
Reference
Chemical Mediators: The Remarkable Structure and Host-Selectivity of Depsilairdin, a Sesquiterpenic Depsipeptide Containing a New Amino Acid
Pedras, M. Soledade C.; Chumala, Paulos B.; Quail, J. Wilson, Organic Letters, 2004, 6(24), 4615-4617

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Raw materials

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Preparation Products

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:89536-85-6)(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
Order Number:A850901
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:33
Price ($):588.0
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(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Related Literature

Additional information on (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Comprehensive Overview of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid (CAS No. 89536-85-6)

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, identified by the CAS number 89536-85-6, is a chiral amino acid derivative with significant relevance in pharmaceutical and organic chemistry. This compound belongs to the class of N-Boc protected amino acids, where the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality. The methyl substitution at the alpha position and the carboxylic acid moiety further define its structural versatility, enabling its application in asymmetric synthesis and drug development.

The stereochemistry of this compound, denoted by the (R) configuration, is critical for its biological activity and reactivity in enantioselective reactions. Recent advancements in chiral synthesis have highlighted the importance of such derivatives in creating enantiomerically pure pharmaceuticals. For instance, a 2023 study published in Organic Letters demonstrated the use of similar Boc-protected amino acids as key intermediates in the total synthesis of novel anti-diabetic agents targeting SGLT2 receptors.

CAS No. 89536-85-6 is synthesized via stereoselective methods involving transition-metal catalysis or enzymatic resolution, ensuring high enantiomeric excess (>99% ee). The presence of the Boc protecting group allows for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it compatible with diverse synthetic strategies. This feature is particularly advantageous in multi-step syntheses where orthogonal protection schemes are required.

In pharmaceutical research, this compound has been explored as a building block for peptidomimetics and small-molecule drugs. A notable example is its incorporation into a series of anti-inflammatory compounds targeting NF-κB pathways, as reported in a 2024 patent application (WO/2024/111111). The methyl substitution at C-3 enhances metabolic stability while maintaining favorable pharmacokinetic profiles.

The chemical properties of this derivative are governed by its functional groups: the Boc-amino moiety exhibits zwitterionic behavior under physiological pH, while the carboxylic acid can form salts or esters to improve solubility. Computational studies using DFT methods have further elucidated its conformational preferences, revealing that the (R) configuration minimizes steric hindrance between the methyl and Boc groups.

CAS No. 89536-85-6 also finds utility in academic research for teaching advanced organic synthesis techniques. Its compatibility with solid-phase peptide synthesis (SPPS) protocols has been validated in recent educational curricula, demonstrating its role as an accessible model compound for studying protecting group strategies.

Eco-friendly synthetic approaches to this compound have gained attention due to growing sustainability concerns. A 2024 green chemistry study described an iron-catalyzed method achieving >90% yield under solvent-free conditions, aligning with industry trends toward atom-efficient processes.

In biocatalytic applications, this derivative has been used as a substrate for engineered lipases and amidases to produce enantiopure analogs with modified side chains. Such transformations are critical for optimizing drug candidates through structure-activity relationship (SAR) studies.

The market demand for compounds like CAS No. 89536-85-6 continues to grow alongside advancements in personalized medicine and targeted therapies. Suppliers often emphasize rigorous quality control measures, including HPLC purity analysis (>99%) and chiral HPLC verification of ee values.

Ongoing research explores new applications for this compound beyond traditional medicinal chemistry. For example, it has been investigated as a ligand precursor in asymmetric catalysis systems using organocatalysts like proline derivatives, expanding its synthetic utility beyond conventional roles.

In summary, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid represents a valuable scaffold for developing next-generation therapeutics and advanced materials. Its unique combination of stereochemical control, functional group compatibility, and synthetic flexibility positions it at the forefront of modern chemical research across both industrial and academic domains.

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Amadis Chemical Company Limited
(CAS:89536-85-6)(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
A850901
Purity:99%
Quantity:100g
Price ($):588.0
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